![molecular formula C13H12BrNO2S B2420961 4-Bromo-N-methyl-N-phenylbenzenesulfonamide CAS No. 64999-91-3](/img/structure/B2420961.png)
4-Bromo-N-methyl-N-phenylbenzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular formula of 4-Bromo-N-methyl-N-phenylbenzenesulfonamide is C13H12BrNO2S . Its average mass is 326.209 Da and its monoisotopic mass is 324.977203 Da .Physical And Chemical Properties Analysis
4-Bromo-N-methyl-N-phenylbenzenesulfonamide is a solid at room temperature . The storage temperature is recommended to be sealed in dry, room temperature conditions .Scientific Research Applications
For additional information, you can refer to the ChemicalBook entry for 4-Bromo-N-phenylbenzenesulfonamide . Additionally, if you’re interested in related compounds, consider exploring 4-Bromo-N-phenylbenzenesulfonamide (CAS No. 7454-54-8) and 4-Bromo-N-methyl-N-phenylbenzenesulfonamide (CAS No. 64999-91-3) .
Mechanism of Action
The mechanism of action of 4-Bromo-N-methyl-N-phenylbenzenesulfonamide is not specified in the search results. As a research compound, its mechanism of action would likely depend on the specific context of its use.
Safety and Hazards
properties
IUPAC Name |
4-bromo-N-methyl-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S/c1-15(12-5-3-2-4-6-12)18(16,17)13-9-7-11(14)8-10-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKOAGKCNQSYBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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